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Compound of Interest

Compound Name: UBP296

Cat. No.: B1662302

For Immediate Release

This technical guide provides a comprehensive overview of UBP296, a potent and selective
antagonist of the kainate subtype of ionotropic glutamate receptors. Designed for researchers,
scientists, and professionals in drug development, this document delves into the chemical
structure, physicochemical and pharmacological properties, and key experimental findings
related to this significant compound.

Chemical Structure and Physicochemical Properties

UBP296, with the IUPAC name (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-
carboxybenzyl)pyrimidine-2,4-dione, is a derivative of willardiine.[1][2][3][4] Its chemical
structure is characterized by a pyrimidine-2,4-dione core with two key substituents that
contribute to its selective binding to kainate receptors.

Table 1: Physicochemical Properties of UBP296
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Property Value Source

(RS)-1-(2-Amino-2-
carboxyethyl)-3-(2-

IUPAC Name yethyl)-3-{ o [1]
carboxybenzyl)pyrimidine-2,4-

dione

0=C1N(CC2=CC=CC=C2C(O)

SMILES =0)C(C=CN1CC(N)C(0)=0)=  [1]

O
Chemical Formula C15H15N306 [11[2][4]
Molecular Weight 333.30 g/mol [1][2][4]
CAS Number 745055-86-1 [1][2]14]
Purity >98% [2][3]

Soluble to 10 mM in leq.
Solubility NaOH with gentle warming and  [2]
to 10 mM in DMSO.

Not specified in provided
Appearance
search results.

Storage Store at room temperature. [2]

Pharmacological Properties and Mechanism of
Action

UBP296 is a selective antagonist for GluK1 (formerly GIuR5) subunit-containing kainate
receptors.[2][3][4] Its mechanism of action involves the inhibition of receptor activity by blocking
the binding of the excitatory neurotransmitter glutamate.[1] This targeted action makes UBP296
a valuable tool for studying the physiological and pathological roles of GluK1-containing kainate
receptors.

Table 2: Pharmacological Profile of UBP296
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Parameter Value Target Source

IC50 ~43 nM GluK1 [1]

GluK1-containing
Apparent KD 1.09 uM ) [2][3]
kainate receptors

~90-fold selectivity
over AMPA receptors
and recombinant
Selectivity hGIluK2 (hGIluR6) and  AMPA, hGIuK2, GIuK5  [2][3]
GluK5 (KA2)
containing kainate

receptors.

Little or no action at
NMDA or group | NMDA, group | mGlu [2][3]

mGlu receptors.

Activity at other

receptors

Key Experiments and Methodologies

The characterization of UBP296 has been established through a series of key experiments that
have elucidated its potency, selectivity, and functional effects.

Radioligand Displacement Binding Studies

Objective: To determine the binding affinity of UBP296 for various kainate receptor subunits.
Methodology:

o Preparation of membranes: Membranes from cells expressing human kainate receptor
subunits (GluK1, GluK2, GIluK5) were prepared.

o Radioligand: [3H]kainate was used as the radioligand.

o Assay: The ability of UBP296 and its analogues to displace [3H]kainate binding from the
receptor subunits was measured.
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o Data Analysis: IC50 values, the concentration of the competing ligand that displaces 50% of
the specific binding of the radioligand, were calculated.

Key Finding: The willardiine analogues, including UBP296, displaced [3H]kainate binding with
IC50 values >100 pM at rat GluK6, GluK2, or GIuK6/GluK2, demonstrating its selectivity for
GluK1.[5]

Calcium Influx Assays

Objective: To assess the functional antagonist activity of UBP296 at kainate receptors.
Methodology:

o Cell lines: Cells expressing human kainate receptor subunits in homomeric or heteromeric
forms were used.

» Stimulation: Glutamate was used to induce calcium influx through the kainate receptors.

e Measurement: The change in intracellular calcium concentration in the presence and
absence of UBP296 was measured using a fluorescent calcium indicator.

» Data Analysis: The concentration-dependent inhibition of glutamate-induced calcium influx by
UBP296 was determined.

Key Finding: UBP296 selectively depressed glutamate-induced calcium influx in cells
containing the GIuK5 (now referred to as GluK1) subunit.[5]

Electrophysiological Recordings in Hippocampal Slices

Objective: To investigate the effect of UBP296 on synaptic transmission and plasticity.
Methodology:
» Slice Preparation: Acute hippocampal slices were prepared from rats.

o Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA3
region of the hippocampus.
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» Drug Application: The effects of the selective kainate receptor agonist ATPA and UBP296 on
synaptic transmission were examined. The impact of UBP296 on the induction of long-term
potentiation (LTP) at the mossy fiber-CA3 synapse was also investigated.

o Data Analysis: Changes in the amplitude and slope of the fEPSPs were measured to
quantify the effects of the applied compounds.

Key Findings:
o UBP296 reversibly blocked ATPA-induced depressions of synaptic transmission.[6]

o UBP296 completely blocked the induction of mossy fiber LTP in a medium containing 2 mM
Ca2+, but not 4 mM Ca2+.[5] These findings provide further evidence for the involvement of
GluK1-containing kainate receptors in this form of synaptic plasticity.[5]

Signaling Pathways and Experimental Workflows

To visualize the interactions and processes described, the following diagrams are provided in
the DOT language.
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Caption: Mechanism of action of UBP296 as a kainate receptor antagonist.
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Caption: Experimental workflow for investigating the effect of UBP296 on mossy fiber LTP.

Conclusion

UBP296 stands out as a potent and selective antagonist of GluK1-containing kainate

receptors. Its well-characterized pharmacological profile and demonstrated effects on synaptic

plasticity make it an indispensable tool for neuropharmacological research. The detailed

methodologies and findings presented in this guide offer a solid foundation for future

investigations into the roles of kainate receptors in neurological function and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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